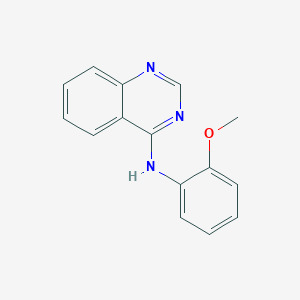

N-(2-methoxyphenyl)quinazolin-4-amine

Description

Primary Compound Identification and Structural Variants

The systematic nomenclature of N-(2-methoxyphenyl)quinazolin-4-amine derivatives follows IUPAC conventions, with the base structure consisting of a quinazoline ring system substituted at the 4-position with a 2-methoxyphenyl amine moiety. The molecular formula varies significantly depending on additional substituents, ranging from the simplest form C15H13N3O for basic derivatives to more complex structures such as C21H16N4O3 for nitro-substituted variants.

The most prominent derivative, N-(2-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine, exhibits the molecular formula C21H16N4O3 with a molecular weight of 372.4 g/mol. This compound represents a significant extension of the base structure through the incorporation of a 4-nitrophenyl group at the 2-position of the quinazoline ring. The systematic naming reflects the substitution pattern, where the primary amine nitrogen connects the 2-methoxyphenyl group to the quinazoline core, while the 2-position bears the 4-nitrophenyl substituent.

Related structural variants include N-[(2-methoxyphenyl)methyl]quinazolin-4-amine (C16H15N3O, MW: 265.31 g/mol), which features a methylene linker between the methoxyphenyl group and the quinazoline nitrogen. Another important derivative is 6-(2-methoxyphenyl)-4-quinazolinamine (C15H13N3O, MW: 251.28 g/mol), where the methoxyphenyl group is directly attached to the 6-position of the quinazoline ring system rather than through an amino linkage.

Substitution Pattern Analysis and Structural Diversity

The substitution patterns in these quinazoline derivatives demonstrate remarkable structural diversity, with variations occurring at multiple positions on both the quinazoline core and the methoxyphenyl substituent. The 2-position of the quinazoline ring serves as a key site for structural modification, accommodating various aromatic substituents including 4-nitrophenyl, 3-methylphenyl, and phenyl groups. These substitutions significantly influence the compounds' physicochemical properties and biological activities.

The methoxy group positioning on the phenyl ring also contributes to structural diversity, with 2-methoxyphenyl derivatives showing distinct properties compared to 3-methoxyphenyl and 4-methoxyphenyl analogs. Research has demonstrated that the ortho-positioning of the methoxy group (2-methoxyphenyl) provides unique steric and electronic effects that influence both molecular conformation and biological activity.

Properties

Molecular Formula |

C15H13N3O |

|---|---|

Molecular Weight |

251.28g/mol |

IUPAC Name |

N-(2-methoxyphenyl)quinazolin-4-amine |

InChI |

InChI=1S/C15H13N3O/c1-19-14-9-5-4-8-13(14)18-15-11-6-2-3-7-12(11)16-10-17-15/h2-10H,1H3,(H,16,17,18) |

InChI Key |

HCHQXZOGWZYCJZ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NC2=NC=NC3=CC=CC=C32 |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC=NC3=CC=CC=C32 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Quinazoline derivatives, including N-(2-methoxyphenyl)quinazolin-4-amine, are known for their broad spectrum of biological activities. These include:

- Anticancer Activity : Several studies have demonstrated that quinazoline derivatives exhibit potent anticancer properties. For instance, compounds with the quinazoline core have been shown to inhibit various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of critical kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .

- Multidrug Resistance Reversal : Recent research highlights the potential of quinazoline derivatives in reversing multidrug resistance (MDR) in cancer cells. For example, certain derivatives have shown the ability to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are key players in drug efflux mechanisms that contribute to MDR .

- Anti-inflammatory and Antioxidant Effects : Quinazoline compounds have also been investigated for their anti-inflammatory and antioxidant properties. These effects can be beneficial in treating various inflammatory diseases and conditions related to oxidative stress .

Synthetic Methods

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution : This method involves the nucleophilic attack on a suitable electrophile to form the quinazoline structure. Various starting materials can be utilized to introduce different substituents on the quinazoline ring .

- Metal-Catalyzed Approaches : Transition metal catalysts have been employed to facilitate the formation of quinazoline derivatives through cross-coupling reactions. This approach allows for greater control over the substitution patterns on the quinazoline scaffold, potentially enhancing biological activity .

Case Study 1: Anticancer Activity

A study evaluated a series of 4-aminoquinazoline derivatives for their cytotoxic effects against breast cancer cell lines. Among these, this compound demonstrated significant activity comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Multidrug Resistance

In another investigation, a derivative similar to this compound was tested for its ability to reverse MDR in various cancer models. The results indicated a marked increase in sensitivity to conventional chemotherapeutics when used in combination with this compound, suggesting its potential as an adjunct therapy in cancer treatment .

Comparison with Similar Compounds

Structural Modifications and Structure-Activity Relationships (SAR)

Key structural analogs and their biological properties are summarized below:

Table 1: Comparison of Quinazolin-4-amine Derivatives

Key Observations:

Substitution at the 2-Position :

- The 2-chloro substituent in EP128265 confers tubulin polymerization inhibition, while its replacement with a methyl group (MPC-6827) retains apoptosis-inducing activity but improves BBB penetration .

- N-(2-Methoxyphenyl)quinazolin-4-amine lacks a 2-position substituent, which may reduce potency compared to MPC-6827 and EP128265.

N-Alkylation :

- N-Methylation (as in MPC-6827 and EP128265) is critical for apoptosis induction, likely due to enhanced lipophilicity and membrane permeability . The absence of N-alkylation in the target compound may limit its cellular uptake.

Substitutions on the Phenyl Ring :

- The 2-methoxy group in the target compound introduces steric hindrance compared to 4-methoxyphenyl analogs (e.g., MPC-6827). This may alter binding kinetics with targets like EGFR or tubulin .

Morpholine and Heterocyclic Additions :

- Morpholine-containing derivatives (e.g., ) exhibit improved solubility and kinase selectivity due to hydrogen-bonding interactions .

Pharmacokinetic and Physicochemical Properties

- BBB Penetration : MPC-6827’s high BBB penetration is attributed to N-methylation and reduced polarity . The target compound’s lack of N-alkylation may limit CNS accessibility.

Preparation Methods

Single-Pot Synthesis in DMF

A streamlined approach involves reacting preformed 2-substituted quinazolin-4(3H)-ones directly with 2-methoxyaniline in DMF. Zinc chloride (1.0 g per 0.01 mol substrate) catalyzes the coupling at 150°C for 48 hours, yielding N-(2-methoxyphenyl)quinazolin-4-amine. This method avoids isolating intermediates but requires extended reaction times.

Solvent and Temperature Optimization

Comparative studies show that toluene and isopropanol provide moderate yields (23–45%), while DMF improves reactivity due to its high polarity. Elevated temperatures (130–150°C) are critical for overcoming kinetic barriers, with H₂O₂ serving as an oxidant in some protocols to enhance conversion rates.

Oxidative Cyclization Strategies

H₂O₂-Mediated Synthesis

An innovative method uses dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as an oxidant to construct the quinazolin-4(3H)-one scaffold. Although primarily applied to N-methyl derivatives, this approach is adaptable to N-(2-methoxyphenyl) analogs. The reaction proceeds via radical intermediates, with optimized conditions (150°C, 20 hours) yielding 23–45% product.

Mechanistic Insights

The proposed mechanism involves initial oxidation of DMSO to generate methyl radicals, which facilitate C-N bond formation. H₂O₂ regenerates active species, sustaining the catalytic cycle. This green chemistry approach minimizes hazardous byproducts but currently offers lower yields compared to traditional methods.

Critical Analysis of Methodologies

Yield and Scalability

The four-step method achieves the highest yields (77%) but requires meticulous intermediate purification. Direct coupling balances simplicity and efficiency, making it suitable for small-scale synthesis. Oxidative methods, while sustainable, need further optimization for industrial applications .

Q & A

Q. Table 1: Substituent Effects on Biological Activity

| Position | Substituent | Activity Trend (IC₅₀) | Key Interaction |

|---|---|---|---|

| 6 | -NO₂ | ↓ IC₅₀ (↑ potency) | Enhanced π-stacking |

| 2 | -CH₃ | ↑ Solubility | Reduced steric hindrance |

| 7 | -OCH₃ | ↑ BBB penetration | Hydrophobic pocket fit |

Advanced: How can researchers resolve contradictions in reported biological data for quinazoline derivatives?

Answer:

Discrepancies often arise from assay variability or structural heterogeneity . Strategies include:

- Standardized protocols : Use consistent cell lines (e.g., MX-1 breast cancer ) and kinase sources.

- Meta-analysis : Compare substituent effects across studies (e.g., nitro vs. chloro groups at position 6 ).

- Orthogonal validation : Confirm apoptosis via caspase-3 activation assays alongside flow cytometry .

Advanced: What analytical techniques are critical for characterizing this compound and its metabolites?

Answer:

- LC-HRMS : Identifies metabolites (e.g., demethylation at the methoxy group) .

- X-ray crystallography : Resolves binding modes in kinase complexes (e.g., Abl kinase ).

- NMR spectroscopy : Assigns regiochemistry (e.g., ¹³C shifts at C-4a: 113.31 ppm ).

Basic: What are the key structural determinants of blood-brain barrier (BBB) penetration in quinazoline derivatives?

Answer:

- Lipophilicity (logP 2–3): Optimized via methoxy or morpholine groups .

- Molecular weight <450 Da : Ensures passive diffusion.

- P-glycoprotein substrate avoidance : Replace basic amines with neutral substituents .

Advanced: How does the substitution pattern affect selectivity between kinase targets (e.g., c-Src vs. Abl)?

Answer:

- Position 7 modifications (e.g., morpholinylpropoxy) increase c-Src selectivity by filling hydrophobic pockets .

- Position 2 methyl groups reduce Abl affinity due to steric clashes with Thr315 .

- Kinase profiling panels (≥50 kinases) identify off-target effects .

Basic: What in vivo models are suitable for evaluating this compound efficacy?

Answer:

- Xenograft models : Human MX-1 breast cancer (oral dosing, 10 mg/kg, 50% tumor regression ).

- Orthotopic models : Pancreatic cancer (survival endpoint ).

- Pharmacokinetics : Monitor plasma exposure (AUC >5000 ng·h/mL) and brain-to-plasma ratios (>0.5 ).

Advanced: How can researchers leverage SAR data from analogous compounds to prioritize derivatives?

Answer:

- Cross-study comparisons : Highlight conserved pharmacophores (e.g., 4-anilinoquinazoline core ).

- Activity cliffs : Identify drastic potency changes (e.g., 2-Cl → 2-CH₃ substitution reduces IC₅₀ 10-fold ).

- Off-target screens : Eliminate derivatives with hERG or CYP inhibition .

Advanced: What strategies mitigate metabolic instability in this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.